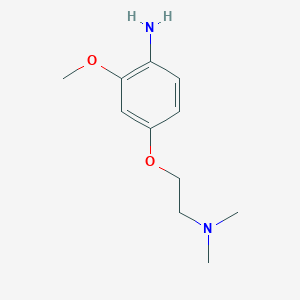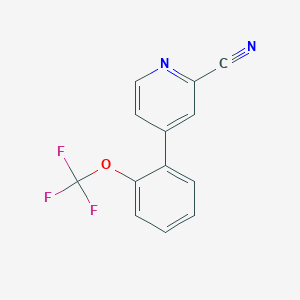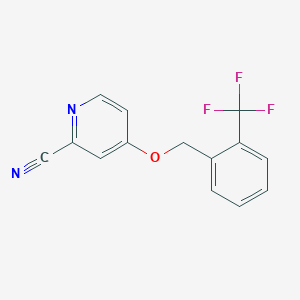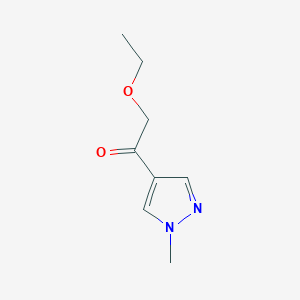
2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone
Vue d'ensemble
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, the types of bonds it contains, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound undergoes, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Microwave Synthesis and Biological Activity
- Microwave Synthesis of Biologically Active Compounds : A study demonstrated the synthesis of a pyrazole derivative (similar to 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone) using microwave energy, leading to products with potential antimicrobial activity against bacteria like E. coli and Salmonella typhimurium (Katade et al., 2008).
Antagonist Clinical Candidate for Pain Management
- σ1 Receptor Antagonist for Pain Treatment : Research on a new series of pyrazoles led to the identification of a compound (related to 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone) as a σ1 receptor antagonist, showing potential as a clinical candidate for pain management (Díaz et al., 2020).
Synthesis and Antimicrobial Activity
- Antimicrobial Activity of Derivatives : A series of novel derivatives containing pyrazol-oxy moieties, related to the structure of 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone, were synthesized and found to exhibit moderate inhibitory activity against Gibberella zeae (Liu et al., 2012).
- Synthesis and Evaluation of Antimicrobial Agents : Another study synthesized ethanone derivatives with a pyrazolyl group, demonstrating antibacterial properties against common pathogens like Staphylococcus aureus and E. coli (Asif et al., 2021).
Neurological Applications
- Memory Enhancement in Mice : Derivatives of 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone were studied for their effects on learning and memory in mice, indicating potential therapeutic applications in memory dysfunction (Zhang Hong-ying, 2012).
Antifungal Activity
- Antifungal Derivatives Synthesis : The synthesis of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles, structurally related to 2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone, showed potent in vitro antifungal activity, highlighting their potential as antifungal agents (Bondock et al., 2011).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its behavior, or new methods for its synthesis.
I hope this general approach is helpful, and I apologize for not being able to provide more specific information on “2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone”.
Propriétés
IUPAC Name |
2-ethoxy-1-(1-methylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-12-6-8(11)7-4-9-10(2)5-7/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKYWYDQICZLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)C1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-(1-methyl-pyrazol-4-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



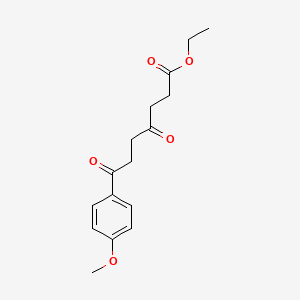
![Methyl 1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1396838.png)
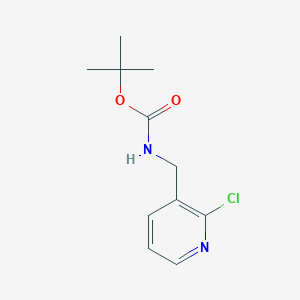
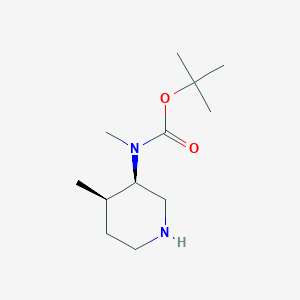
![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one](/img/structure/B1396845.png)
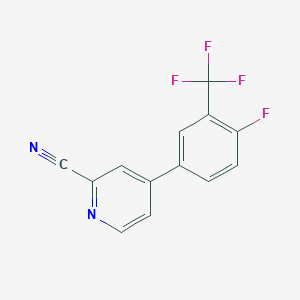
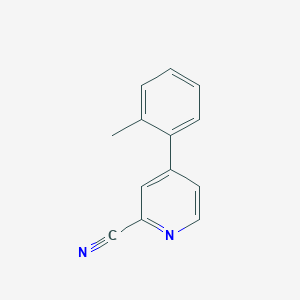
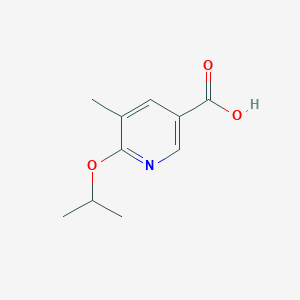
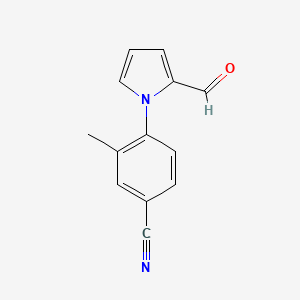
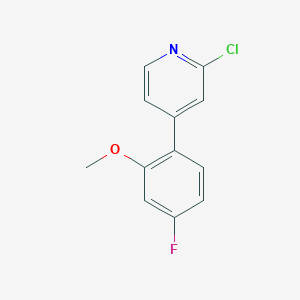
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
